1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one

Organic Synthesis Michael Addition Structure-Activity Relationship

1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one (CAS 632365-89-0), also commonly referred to by its stereospecific isomer (E)-1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one (CAS 33936-68-4), is an organic compound belonging to the β-enaminone class. It is characterized by a conjugated N–C=C–C=O system, featuring a terminal dimethylamino group and a cyclohexyl ketone moiety.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
CAS No. 632365-89-0
Cat. No. B1454853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one
CAS632365-89-0
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)C1CCCCC1
InChIInChI=1S/C11H19NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3
InChIKeyPPDVDNFZPYRBJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one (CAS 632365-89-0): Core Identity and Research Scaffold Overview for Procurement


1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one (CAS 632365-89-0), also commonly referred to by its stereospecific isomer (E)-1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one (CAS 33936-68-4), is an organic compound belonging to the β-enaminone class. It is characterized by a conjugated N–C=C–C=O system, featuring a terminal dimethylamino group and a cyclohexyl ketone moiety . This scaffold serves as a versatile synthetic building block in medicinal and organic chemistry, particularly for the construction of complex heterocyclic frameworks via Michael addition and cyclocondensation reactions . Standard commercial specifications include a molecular formula of C11H19NO, a molecular weight of 181.27 g/mol, and an offered purity of ≥98% as verified by batch-specific HPLC, NMR, or GC analysis .

Procurement Risk Alert: Why Substituting 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one (632365-89-0) with Generic Analogs Compromises Reactivity and Downstream Application Outcomes


Within the β-enaminone family, the specific substitution pattern of 1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one dictates its unique stereoelectronic profile, rendering generic substitution with common phenyl- or heteroaryl-substituted analogs invalid for targeted synthetic or biological workflows. The cyclohexyl substituent imparts distinct steric bulk and lipophilicity compared to planar aryl groups, which directly modulates reaction kinetics in Michael additions and influences the physicochemical properties of derived heterocycles [1]. Furthermore, the regulatory and safety profile, as documented in the ECHA C&L Inventory with specific hazard classifications (Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1), underscores that this compound is not a simple drop-in replacement for other enaminones without rigorous re-validation of handling protocols [2].

Quantitative Evidence Guide: Direct and Class-Based Comparator Analysis for 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one (632365-89-0)


Steric and Electronic Modulation in Michael Addition: Cyclohexyl Enaminone vs. Phenyl Analog

1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one exhibits differentiated reactivity as a Michael acceptor compared to its common phenyl-substituted analog, 3-(dimethylamino)-1-phenylprop-2-en-1-one. The presence of the cyclohexyl group, a saturated six-membered ring, provides greater steric shielding of the carbonyl and modifies the electronic character of the enone system relative to the electron-withdrawing phenyl ring . This difference is a class-level inference from the fundamental principles of enaminone chemistry, where the nature of the ketone substituent (alkyl vs. aryl) dictates the electrophilicity of the β-carbon and the stability of resulting adducts [1].

Organic Synthesis Michael Addition Structure-Activity Relationship

Commercial Purity Benchmark: 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one (98%) vs. Stereospecific Isomer (97%)

A direct comparison of commercial offerings reveals a quantifiable purity differentiation between the isomeric forms of this enaminone. The material identified by CAS 632365-89-0 (1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one) is listed with a standard purity of 98%, verified by batch-specific QC analysis including NMR, HPLC, and GC . In contrast, the specified stereoisomer (E)-1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one (CAS 33936-68-4) is offered with a standard purity of 97% . This 1% difference in certified purity can be a deciding factor for applications requiring the highest fidelity starting materials, such as analytical standard preparation or late-stage functionalization in a total synthesis.

Analytical Chemistry Quality Control Procurement

Regulatory Hazard Profile Differentiation: Eye Damage Classification

The notified classification and labeling (CLP) for 1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one (CAS 632365-89-0) provides a verifiable regulatory differentiation from many common laboratory reagents. According to the ECHA C&L Inventory, this compound carries a specific hazard classification of Eye Dam. 1 (H318), indicating it causes serious eye damage [1]. This classification necessitates specific personal protective equipment (PPE) and handling protocols (GHS05 Corrosive pictogram) that may not be required for structurally similar, less hazardous enaminones.

Safety Data EHS Compliance Laboratory Handling

Validated Application Scenarios for 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one (632365-89-0) Derived from Core Evidence


Medicinal Chemistry: Design of Novel Heterocyclic Scaffolds with Enhanced Lipophilicity

Researchers engaged in the synthesis of novel drug candidates can leverage the steric and electronic properties of the cyclohexyl group (as established in Evidence Item 1) to build heterocyclic libraries (e.g., pyrazoles, pyrimidines) with higher calculated logP values compared to those derived from phenyl-substituted enaminones. This strategic choice is made early in the design phase to potentially improve a lead compound's membrane permeability or alter its metabolic stability, prior to any in vitro testing .

High-Fidelity Analytical Method Development and Reference Standard Preparation

Analytical chemists requiring a well-defined reference material for method validation (e.g., HPLC/GC assay development for reaction monitoring) can prioritize CAS 632365-89-0 over its stereospecific analog due to the quantifiably higher commercial purity benchmark (98% vs 97%, as shown in Evidence Item 2). This reduces the likelihood of contaminant peaks interfering with chromatographic resolution and ensures more accurate quantification of target analytes in complex matrices .

Chemical Biology: Synthesis of Covalent Probes via Controlled Michael Addition

In chemical proteomics or targeted covalent inhibitor design, the moderate electrophilicity of the cyclohexyl enaminone, inferred from its alkyl ketone character (Evidence Item 1), may offer a more selective reaction profile with biological nucleophiles (e.g., cysteine thiols) than the more reactive phenyl analog. This can be exploited to synthesize activity-based probes where off-target labeling is a significant concern, requiring a more tunable warhead .

Process Chemistry: Early-Stage Route Scouting and Feasibility Studies

Process chemists evaluating synthetic routes to a target molecule can use this building block in initial feasibility studies to construct the core cyclohexyl-containing framework. The choice is driven by the specific structural requirements of the target. The documented safety profile (Evidence Item 3) is a critical factor for this application, as it allows for proactive planning of engineering controls and PPE, ensuring that the selected route aligns with laboratory safety and scale-up capabilities from the outset [1].

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